Tenofovir disoproxil aspartate
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Overview
Description
Tenofovir disoproxil aspartate is a nucleotide analog reverse transcriptase inhibitor used primarily in the treatment of HIV-1 infection and chronic hepatitis B. It is a prodrug of tenofovir, which is converted to its active form, tenofovir diphosphate, within the body. This compound is known for its efficacy in reducing viral loads and improving patient outcomes in antiretroviral therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tenofovir disoproxil involves several key steps. Initially, tenofovir is esterified with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst. This reaction typically occurs in a suitable solvent and may involve a dehydrating agent . The resulting tenofovir disoproxil can then be purified and converted into its pharmaceutically acceptable salts.
Industrial Production Methods: Industrial production of tenofovir disoproxil fumarate, a common form of the compound, involves a three-step manufacturing route. This process has been optimized to increase yield and reduce environmental impact. Key improvements include refining the second stage of the process and replacing problematic reagents with more efficient alternatives .
Chemical Reactions Analysis
Types of Reactions: Tenofovir disoproxil undergoes several types of chemical reactions, including ester hydrolysis and phosphorylation. These reactions are crucial for converting the prodrug into its active form, tenofovir diphosphate .
Common Reagents and Conditions: Common reagents used in the synthesis and conversion of tenofovir disoproxil include chloromethyl isopropyl carbonate, bases, and phase transfer catalysts. The reactions typically occur in non-polar solvent media and may involve hydrolysis steps .
Major Products Formed: The major product formed from the hydrolysis of tenofovir disoproxil is tenofovir, which is further phosphorylated to produce tenofovir diphosphate. This active metabolite is responsible for the compound’s antiviral activity .
Scientific Research Applications
Tenofovir disoproxil has a wide range of scientific research applications. In medicine, it is used as a key component of antiretroviral therapy for HIV-1 infection and chronic hepatitis B. It has been shown to effectively reduce viral loads and improve patient outcomes . In addition, tenofovir disoproxil is used in pre-exposure prophylaxis (PrEP) to prevent HIV infection in high-risk populations .
In the field of pharmacokinetics, tenofovir disoproxil is studied to understand its absorption, distribution, metabolism, and excretion. Research has shown that tenofovir disoproxil fumarate is hydrolyzed by gut and plasma esterases to tenofovir, which is then phosphorylated intracellularly to its active form .
Mechanism of Action
Tenofovir disoproxil exerts its effects by inhibiting the viral reverse transcriptase enzyme. Once activated by bi-phosphorylation, tenofovir diphosphate competes with natural nucleotides for incorporation into the viral DNA. This incorporation results in chain termination, effectively halting viral replication . The compound targets the reverse transcriptase enzyme, which is essential for the replication of HIV and hepatitis B viruses .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tenofovir disoproxil include tenofovir alafenamide, emtricitabine, and lamivudine. These compounds are also nucleotide or nucleoside analog reverse transcriptase inhibitors used in the treatment of HIV and hepatitis B .
Uniqueness: Tenofovir disoproxil is unique in its high efficacy and relatively low toxicity compared to other antiretroviral drugs. It has a favorable safety profile and is well-tolerated by patients. Additionally, tenofovir disoproxil fumarate has been shown to have a lower risk of nephrotoxicity and bone mineral density loss compared to tenofovir disoproxil fumarate .
Conclusion
Tenofovir disoproxil aspartate is a crucial compound in the treatment of HIV-1 infection and chronic hepatitis B. Its synthesis involves several key steps, and it undergoes important chemical reactions to become active. The compound has a wide range of scientific research applications and a unique mechanism of action that makes it highly effective. Compared to similar compounds, tenofovir disoproxil stands out for its efficacy and safety profile.
Properties
CAS No. |
1571075-19-8 |
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Molecular Formula |
C23H37N6O14P |
Molecular Weight |
652.5 g/mol |
IUPAC Name |
(2S)-2-aminobutanedioic acid;[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C19H30N5O10P.C4H7NO4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-2(4(8)9)1-3(6)7/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);2H,1,5H2,(H,6,7)(H,8,9)/t14-;2-/m10/s1 |
InChI Key |
CCIDLBRRXVNEDK-KJTVYDLOSA-N |
SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(C(C(=O)O)N)C(=O)O |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C([C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(C(C(=O)O)N)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tenofovir disoproxil aspartate; CKD-390; CKD 390; CKD390. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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